molecular formula C10H8N6O2S B2476392 3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine CAS No. 1338218-79-3

3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

Cat. No.: B2476392
CAS No.: 1338218-79-3
M. Wt: 276.27
InChI Key: XGZLRCDZCDFLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the class of triazoles and triazines. These compounds are known for their versatile chemical properties and potential biological activities. The structure of this compound includes a triazole ring fused with a triazine ring, and a phenylsulfonyl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine typically involves the construction of the triazole and triazine rings followed by the introduction of the phenylsulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-aminotetrazole with a suitable sulfonyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine lies in its specific phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

3-(benzenesulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2S/c11-8-9(14-15-10-12-6-13-16(8)10)19(17,18)7-4-2-1-3-5-7/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZLRCDZCDFLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=NC=N3)N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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